AH 6809

Description

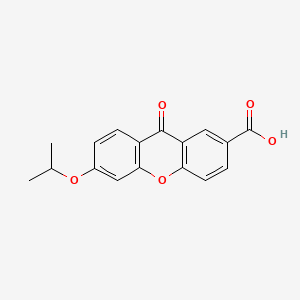

structure given in UD

Structure

3D Structure

Propriétés

IUPAC Name |

9-oxo-6-propan-2-yloxyxanthene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O5/c1-9(2)21-11-4-5-12-15(8-11)22-14-6-3-10(17(19)20)7-13(14)16(12)18/h3-9H,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFFXPQJLZFABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187106 | |

| Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33458-93-4 | |

| Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033458934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AH 6809

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH 6809, chemically known as 6-isopropoxy-9-oxoxanthene-2-carboxylic acid, is a widely utilized pharmacological tool in the study of prostanoid signaling pathways.[1] It is recognized primarily as an antagonist of certain prostaglandin E2 (EP) and prostaglandin D2 (DP) receptors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor targets, downstream signaling effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Prostanoid Receptor Antagonism

The primary mechanism of action of this compound is competitive antagonism at specific G-protein coupled prostanoid receptors. Its inhibitory effects are most pronounced at the EP1 and EP2 subtypes of the prostaglandin E2 receptor, and the DP1 subtype of the prostaglandin D2 receptor.[1][2][3] By binding to these receptors, this compound prevents the endogenous ligands, PGE2 and PGD2, from initiating their downstream signaling cascades.

The selectivity of this compound can vary between species. In humans, it exhibits a broader profile, with nearly equal affinity for the EP1, EP2, EP3-III, and DP1 receptors.[1] In murine models, it demonstrates a higher affinity for the EP2 receptor, while acting as a weaker antagonist at EP1 and DP1 receptors.[1]

EP1 Receptor Antagonism and Inhibition of Calcium Mobilization

The EP1 receptor is coupled to the Gq family of G-proteins. Agonist binding to EP1 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This compound competitively blocks the binding of PGE2 to the EP1 receptor, thereby inhibiting this entire cascade and preventing the rise in intracellular calcium.[1] This has been demonstrated in Xenopus oocytes expressing the human EP1 receptor.[1]

EP2 and DP1 Receptor Antagonism and Inhibition of cAMP Accumulation

Both the EP2 and DP1 receptors are coupled to the Gs family of G-proteins. Ligand binding to these receptors activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response. This compound acts as a competitive antagonist at both EP2 and DP1 receptors, blocking the Gs-mediated activation of adenylyl cyclase and consequently preventing the accumulation of cAMP.[1][4] This inhibitory effect on PGE2-induced cAMP accumulation has been observed in COS cells transfected with the human EP2 receptor and in non-small cell lung cancer (NSCLC) NCI-H1299 cells.[1][4] Its antagonism at the DP1 receptor has been characterized in human platelets, where it blocks the anti-aggregatory effects of PGD2.[5][6]

Quantitative Data: Receptor Binding Affinities and Potency

The affinity and potency of this compound have been quantified across various prostanoid receptors using different experimental assays. The data is summarized in the tables below.

Table 1: Binding Affinity (Ki) of this compound for Prostanoid Receptors

| Receptor Subtype | Species | Ki (nM) |

| EP1 | Human | 333[7] |

| EP2 | Human | 350[7] |

Table 2: Antagonist Potency (pA2) of this compound

| Receptor Subtype | Agonist | Preparation | pA2 Value |

| EP1 | PGE2 | - | 6.8 |

| DP | PGD2 | Human Platelets (whole blood) | 5.35[6] |

| DP | ZK110841 | Bovine Embryonic Trachea Cells | 6.57[8] |

| DP | PGD2 | Bovine Embryonic Trachea Cells | 6.36[8] |

| TP | U-46619 | Human Platelets (whole blood) | 4.45[6] |

Table 3: Functional Inhibitory Potency (EC50) of this compound

| Target | Effect Measured | Preparation | EC50 |

| DP1 | Inhibition of PGD2 anti-aggregatory action | Human Platelets | ~5 x 10⁻⁵ M |

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways inhibited by this compound.

Caption: Antagonism of the EP1-Gq signaling pathway by this compound.

Caption: Antagonism of EP2/DP1-Gs signaling pathways by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro assays. Detailed methodologies are provided below.

Competitive Radioligand Binding Assay (for Ki Determination)

This assay determines the affinity of this compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Cell membranes prepared from cells overexpressing the target prostanoid receptor (e.g., EP1, EP2, or DP1).

-

Radiolabeled ligand (e.g., [³H]-PGE2 or [³H]-PGD2).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

96-well plates.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add cell membranes, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, add a high concentration of a known unlabeled ligand.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid vacuum filtration through the glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

-

Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Calculate specific binding (Total Binding - Non-specific Binding).

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay (for EP1 Function)

This assay measures the ability of this compound to block PGE2-induced increases in intracellular calcium.

-

Materials:

-

Cells expressing the EP1 receptor (e.g., HEK293 cells stably expressing EP1 or Xenopus oocytes injected with EP1 cRNA).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

PGE2 (agonist).

-

This compound.

-

96-well black-walled, clear-bottom plates.

-

Fluorescence plate reader with an injection system.

-

-

Procedure:

-

Seed cells in the 96-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye by incubating them in a buffer containing the dye for a specified time (e.g., 60 minutes at 37°C), then wash to remove excess dye.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject a fixed concentration of PGE2 (typically EC80) into the wells and immediately begin kinetic measurement of fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Analyze the data by calculating the peak fluorescence response and plot it against the concentration of this compound to determine its IC50 for inhibiting the calcium response.

-

cAMP Accumulation Assay (for EP2/DP1 Function)

This assay quantifies the ability of this compound to inhibit agonist-induced cAMP production.

-

Materials:

-

Cells expressing the EP2 or DP1 receptor (e.g., transfected COS or NCI-H1299 cells).

-

Agonist (PGE2 for EP2, PGD2 for DP1).

-

This compound.

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

384-well white plates.

-

Plate reader compatible with the detection kit.

-

-

Procedure:

-

Harvest and resuspend the cells in stimulation buffer.

-

Add the cell suspension to the wells of the 384-well plate.

-

Add various concentrations of this compound, followed by a fixed concentration of the agonist (e.g., PGE2 or PGD2). For basal control, add only buffer.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow for cAMP production.

-

Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol for the chosen kit.

-

Measure the signal (e.g., fluorescence ratio for HTRF) using a plate reader.

-

Convert the signal to cAMP concentration using a standard curve.

-

Plot the cAMP concentration against the log concentration of this compound to determine its IC50 for inhibiting cAMP accumulation.

-

Experimental Workflow Diagram

Caption: General workflow for the in vitro characterization of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AH6809 antagonizes non-small cell lung cancer prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, EP1 and EP2 antagonist (CAS 33458-93-4) | Abcam [abcam.com]

- 8. Evaluation of ZK110841 and AH6809, an agonist and an antagonist of prostaglandin DP-receptors on human platelets, with a PGD2-responsive cell line from bovine embryonic trachea - PMC [pmc.ncbi.nlm.nih.gov]

AH 6809: A Technical Guide to its Application as a Prostaglandin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AH 6809, chemically known as 6-isopropoxy-9-oxoxanthene-2-carboxylic acid, is a valuable pharmacological tool for researchers investigating the physiological and pathological roles of prostaglandins. It functions as a competitive antagonist at specific prostanoid receptors, primarily targeting the prostaglandin E2 (PGE2) receptors EP1 and EP2, as well as the prostaglandin D2 (PGD2) receptor, DP1. This technical guide provides an in-depth overview of this compound's pharmacological profile, detailed experimental protocols for its characterization, and a summary of the key signaling pathways it modulates.

Pharmacological Profile of this compound

This compound exhibits a distinct binding affinity and functional antagonism profile across the prostanoid receptor family. Its primary utility lies in its ability to block the actions of PGE2 at the EP1 and EP2 receptors and PGD2 at the DP1 receptor.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the reported binding affinities (Ki) and functional antagonist potencies (pA2) of this compound for various human prostanoid receptors. It is important to note that values can vary between different studies and experimental conditions.

| Receptor | Parameter | Value | Species | Reference(s) |

| EP1 | pA2 | 6.8 | Human | [1][2] |

| Ki | 333 nM | Human | [3] | |

| Ki | 1217 nM | Human | ||

| EP2 | Ki | 350 nM | Human | [1][2][3] |

| Ki | 1150 nM | Human | ||

| DP1 (DP) | pA2 | 4.45 | Human | [1][2][4] |

| pA2 | 5.35 | Human | [4] | |

| pA2 | 6.36 - 6.57 | Bovine | [5] | |

| Ki | 1415 nM | Human | ||

| EP3 | Ki | 1597 nM (for EP3-III) | Human |

Note: Ki values represent the inhibition constant in binding assays, indicating the concentration of this compound required to occupy 50% of the receptors in the presence of a radioligand. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, providing a measure of functional antagonist potency. Discrepancies in reported values may arise from differences in experimental methodologies, such as the cell lines, radioligands, and assay conditions used.

Signaling Pathways Modulated by this compound

This compound's antagonist activity at EP1 and EP2 receptors allows for the specific blockade of their downstream signaling cascades.

EP1 Receptor Signaling Pathway (Gq-coupled)

The EP1 receptor is coupled to the Gq family of G proteins. Upon activation by PGE2, it initiates a signaling cascade that leads to an increase in intracellular calcium concentration. This compound competitively blocks PGE2 from binding to the EP1 receptor, thereby inhibiting this pathway.

Caption: EP1 Receptor Gq Signaling Pathway.

EP2 Receptor Signaling Pathway (Gs-coupled)

The EP2 receptor is coupled to the Gs family of G proteins. Its activation by PGE2 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This compound acts as a competitive antagonist at the EP2 receptor, preventing this signaling cascade.

Caption: EP2 Receptor Gs Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the antagonist activity of this compound.

Radioligand Binding Assay for EP1/EP2 Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the EP1 or EP2 receptor.

1. Materials:

-

Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human EP1 or EP2 receptor.

-

Radioligand: [3H]-PGE2 (specific activity ~100-200 Ci/mmol).

-

Unlabeled Ligand (for non-specific binding): Cold PGE2.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

2. Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the target receptor to ~80-90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet with assay buffer and resuspend in a known volume of assay buffer.

-

Determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL assay buffer, 50 µL [3H]-PGE2 (at a final concentration near its Kd, e.g., 1-5 nM), and 100 µL of membrane suspension (e.g., 20-50 µg protein).

-

Non-specific Binding: 50 µL cold PGE2 (at a final concentration of 10 µM), 50 µL [3H]-PGE2, and 100 µL of membrane suspension.

-

Competition Binding: 50 µL of this compound at various concentrations (e.g., 10^-10 to 10^-4 M), 50 µL [3H]-PGE2, and 100 µL of membrane suspension.

-

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration:

-

Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

-

Counting:

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in a scintillation counter.

-

3. Data Analysis:

-

Specific Binding: Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Ki Calculation: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay for EP2 Receptor

This protocol describes a functional assay to measure the ability of this compound to antagonize PGE2-stimulated cAMP production in cells expressing the EP2 receptor.

1. Materials:

-

Cells: HEK293 cells stably expressing the human EP2 receptor.

-

Agonist: PGE2.

-

Antagonist: this compound.

-

Cell Culture Medium: DMEM supplemented with 10% FBS.

-

Stimulation Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, LANCE, or ELISA-based).

-

White 96-well or 384-well plates.

-

Plate reader compatible with the chosen cAMP assay kit.

2. Procedure:

-

Cell Plating:

-

Seed the HEK293-EP2 cells into a white 96-well or 384-well plate at an appropriate density (e.g., 10,000-20,000 cells/well) and culture overnight.

-

-

Antagonist Pre-incubation:

-

Wash the cells once with stimulation buffer.

-

Add stimulation buffer containing various concentrations of this compound (or vehicle control) to the wells and pre-incubate for 15-30 minutes at 37°C.

-

-

Agonist Stimulation:

-

Add PGE2 at a concentration that elicits a submaximal response (e.g., EC80) to the wells.

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

3. Data Analysis:

-

Inhibition Curve: Plot the percentage of inhibition of the PGE2-stimulated cAMP response against the logarithm of the this compound concentration.

-

IC50 Determination: Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

-

pA2 Determination (Schild Analysis):

-

Perform concentration-response curves for PGE2 in the absence and presence of at least three different fixed concentrations of this compound.

-

Calculate the dose ratio (DR) for each antagonist concentration (DR = EC50 of agonist in presence of antagonist / EC50 of agonist in absence of antagonist).

-

Create a Schild plot by plotting log(DR-1) against the negative logarithm of the molar concentration of this compound.

-

The x-intercept of the linear regression line gives the pA2 value. A slope close to 1 is indicative of competitive antagonism.

-

Caption: cAMP Functional Assay Workflow.

Calcium Mobilization Functional Assay for EP1 Receptor

This protocol describes a functional assay to measure the ability of this compound to antagonize PGE2-stimulated intracellular calcium mobilization in cells expressing the EP1 receptor.

1. Materials:

-

Cells: HEK293 cells stably expressing the human EP1 receptor.

-

Agonist: PGE2.

-

Antagonist: this compound.

-

Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

-

Assay Buffer: HBSS or other physiological buffer containing 20 mM HEPES, pH 7.4.

-

Probenecid (optional, to prevent dye leakage).

-

Black-walled, clear-bottom 96-well plates.

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

2. Procedure:

-

Cell Plating:

-

Seed the HEK293-EP1 cells into a black-walled, clear-bottom 96-well plate and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with assay buffer.

-

Load the cells with the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM in assay buffer, often with 0.02% Pluronic F-127 and 2.5 mM probenecid) for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.

-

Wash the cells twice with assay buffer to remove excess dye.

-

-

Assay Measurement:

-

Place the plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading for each well.

-

Add various concentrations of this compound (or vehicle) to the wells and incubate for a short period (e.g., 1-5 minutes).

-

Add PGE2 (at a concentration that gives a robust signal, e.g., EC80) and immediately begin kinetic measurement of the fluorescence signal for 1-3 minutes.

-

3. Data Analysis:

-

Response Calculation: The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

-

Inhibition Curve and IC50 Determination: Plot the percentage of inhibition of the PGE2-stimulated calcium response against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

-

pA2 Determination (Schild Analysis): Perform Schild analysis as described in the cAMP assay protocol to determine the pA2 value for this compound at the EP1 receptor.

Caption: Calcium Mobilization Assay Workflow.

Conclusion

This compound is a moderately potent and non-selective antagonist for EP1, EP2, and DP1 receptors. Its utility in research stems from its ability to competitively block the signaling of PGE2 and PGD2 through these receptors. The provided protocols offer a comprehensive framework for the characterization of this compound and similar compounds. For drug development professionals, understanding the pharmacological profile and experimental methodologies associated with tool compounds like this compound is crucial for the design and evaluation of more potent and selective next-generation prostaglandin receptor modulators. Careful consideration of the experimental details and appropriate data analysis are paramount for obtaining reliable and reproducible results in the study of prostanoid receptor pharmacology.

References

- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

An In-depth Technical Guide to AH 6809: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of AH 6809, a widely used antagonist for prostanoid receptors. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering insights into the molecule's mechanism of action and the experimental methodologies used for its characterization.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 6-isopropoxy-9-oxoxanthene-2-carboxylic acid, is a synthetic organic compound that has become an invaluable tool in pharmacology for studying the roles of specific prostanoid receptors.[1][2] Its core structure consists of a xanthenone backbone, a tricyclic system containing a dibenzo-γ-pyrone framework.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | 6-isopropoxy-9-oxoxanthene-2-carboxylic acid[1] |

| CAS Number | 33458-93-4[1][2] |

| Molecular Formula | C₁₇H₁₄O₅[1][2] |

| Molecular Weight | 298.29 g/mol [2] |

| Canonical SMILES | CC(C)OC1=CC2=C(C=C1)C(=O)C3=CC(=CC=C3O2)C(=O)O[1] |

| InChI Key | AQFFXPQJLZFABJ-UHFFFAOYSA-N[1] |

| Appearance | Crystalline solid[1] |

| Purity | ≥97%[1] |

Table 2: Solubility Data for this compound

| Solvent | Solubility |

| 0.1 M Na₂CO₃ | 4 mg/mL[1] |

| DMF | 8 mg/mL[1] |

| DMSO | 1 mg/mL[1] |

| Ethanol | 0.5 mg/mL[1] |

| PBS (pH 7.2) | 0.34 mg/mL[1] |

Pharmacological Profile: A Prostanoid Receptor Antagonist

This compound is primarily characterized as an antagonist of prostanoid receptors, with notable activity at the prostaglandin E₂ (PGE₂) receptor subtypes EP₁ and EP₂, as well as the prostaglandin D₂ (PGD₂) receptor, DP₁.[1] Its utility in research stems from its ability to selectively block the signaling pathways initiated by the binding of these prostaglandins to their respective receptors.

Quantitative Pharmacological Data

The antagonist potency of this compound has been quantified in various studies using different experimental paradigms. The following tables summarize the key pharmacological parameters, providing a comparative view of its affinity and functional antagonism at human and mouse prostanoid receptors.

Table 3: Binding Affinities (Ki) of this compound for Human Prostanoid Receptors

| Receptor | Ki (nM) |

| EP₁ | 1217[3] |

| EP₂ | 1150[3] |

| EP₃-III | 1597[3] |

| DP₁ | 1415[3] |

Table 4: Binding Affinities (Ki) and Functional Antagonism (pA₂) of this compound for Mouse and Human Receptors

| Species | Receptor | Parameter | Value |

| Mouse | EP₂ | Ki (nM) | 350[3] |

| Human | EP₁ | pA₂ | 6.8 |

| Human | DP₁ (platelets) | pA₂ | 5.35 |

Note: The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathways Modulated by this compound

This compound exerts its effects by blocking the downstream signaling cascades initiated by the activation of EP₁, EP₂, and DP₁ receptors. These receptors are G-protein coupled receptors (GPCRs) that transduce extracellular signals into intracellular responses.

-

EP₁ Receptor Signaling: The EP₁ receptor is coupled to the Gq family of G-proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound blocks this pathway by preventing the initial activation of the EP₁ receptor by PGE₂.

-

EP₂ and DP₁ Receptor Signaling: Both the EP₂ and DP₁ receptors are coupled to the Gs family of G-proteins. Ligand binding to these receptors activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. This compound acts as an antagonist at these receptors, thereby inhibiting the production of cAMP.

Below are Graphviz diagrams illustrating these signaling pathways and a general experimental workflow for characterizing this compound.

Caption: EP₁ Receptor Signaling Pathway and the inhibitory action of this compound.

Caption: EP₂ and DP₁ Receptor Signaling Pathway and the inhibitory action of this compound.

Caption: General experimental workflow for characterizing the pharmacological profile of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological activity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for prostanoid receptors.

-

Objective: To quantify the competitive binding of this compound to EP₁, EP₂, and DP₁ receptors.

-

Materials:

-

Cell membranes expressing the human recombinant prostanoid receptor of interest (e.g., from HEK293 or CHO cells).

-

Radioligand: [³H]PGE₂ for EP receptors, [³H]PGD₂ for DP receptors.

-

This compound stock solution (in DMSO).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Non-specific binding control: A high concentration of a known unlabeled ligand (e.g., 10 µM PGE₂ or PGD₂).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound or the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This functional assay is used to determine the antagonist activity of this compound at Gs-coupled receptors like EP₂ and DP₁.

-

Objective: To measure the ability of this compound to inhibit agonist-induced cAMP production.

-

Materials:

-

Intact cells expressing the EP₂ or DP₁ receptor (e.g., HEK293, CHO, or specific cell lines like NCI-H1299 for EP₂).

-

Agonist: PGE₂ for EP₂ receptors, PGD₂ for DP₁ receptors.

-

This compound stock solution.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell culture medium or a suitable buffer (e.g., HBSS).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of the agonist (typically the EC₅₀ or EC₈₀ concentration) for a defined time (e.g., 15-30 minutes).

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration as a function of the this compound concentration and fit the data to an inhibitory dose-response curve to determine the IC₅₀ value.

-

Intracellular Calcium Mobilization Assay

This functional assay is used to assess the antagonist activity of this compound at Gq-coupled receptors like EP₁.

-

Objective: To measure the ability of this compound to block agonist-induced increases in intracellular calcium.

-

Materials:

-

Intact cells expressing the EP₁ receptor.

-

Agonist: PGE₂ or a selective EP₁ agonist.

-

This compound stock solution.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

-

A suitable buffer (e.g., HBSS with calcium and magnesium).

-

A fluorescence plate reader with injection capabilities or a fluorescence microscope.

-

-

Procedure:

-

Load the cells with the calcium-sensitive fluorescent dye according to the dye's protocol. This usually involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Wash the cells to remove the extracellular dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Measure the baseline fluorescence.

-

Inject a fixed concentration of the agonist and immediately begin recording the fluorescence signal over time.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak response as a function of the this compound concentration and fit the data to an inhibitory dose-response curve to determine the IC₅₀ value.

-

Platelet Aggregation Assay

This ex vivo assay is used to evaluate the functional antagonism of this compound at the DP₁ receptor on human platelets.

-

Objective: To measure the ability of this compound to inhibit PGD₂-induced anti-platelet aggregation effects.

-

Materials:

-

Freshly prepared human platelet-rich plasma (PRP).

-

Platelet agonist (e.g., ADP or collagen) to induce aggregation.

-

Anti-aggregating agent: PGD₂.

-

This compound stock solution.

-

A platelet aggregometer.

-

-

Procedure:

-

Prepare PRP from fresh whole blood by centrifugation.

-

Pre-incubate the PRP with varying concentrations of this compound.

-

Add PGD₂ to inhibit platelet aggregation.

-

Induce platelet aggregation by adding a platelet agonist (e.g., ADP).

-

Monitor the change in light transmission through the PRP sample over time using a platelet aggregometer. An increase in light transmission indicates platelet aggregation.

-

Determine the extent of aggregation for each concentration of this compound.

-

Plot the inhibition of the anti-aggregatory effect of PGD₂ as a function of the this compound concentration to determine its antagonist potency.

-

Conclusion

This compound is a well-characterized and versatile pharmacological tool for investigating the roles of EP₁, EP₂, and DP₁ prostanoid receptors in various physiological and pathological processes. Its antagonist activity at these receptors, coupled with a well-defined chemical structure and known physicochemical properties, makes it an essential compound in the arsenal of researchers in pharmacology and drug development. The experimental protocols detailed in this guide provide a framework for the consistent and reliable characterization of this compound and other potential prostanoid receptor modulators. A thorough understanding of its pharmacological profile is crucial for the accurate interpretation of experimental results and for advancing our knowledge of prostanoid signaling in health and disease.

References

An In-depth Technical Guide to AH 6809 (CAS 33458-93-4): A Prostanoid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH 6809, with the CAS number 33458-93-4, is a synthetic organic compound widely utilized in biomedical research as an antagonist of prostanoid receptors. Chemically identified as 6-isopropoxy-9-oxoxanthene-2-carboxylic acid, it exhibits notable affinity for the E-type prostanoid (EP) receptors, particularly EP1 and EP2, as well as the D-type prostanoid (DP) receptor. Its ability to competitively block the binding of endogenous prostaglandins, such as prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2), makes it an invaluable tool for elucidating the physiological and pathophysiological roles of these signaling pathways. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, mechanism of action, quantitative pharmacological data, detailed experimental protocols for its use, and visual representations of the signaling pathways it modulates.

Chemical and Physical Properties

This compound is a crystalline solid with the following key properties:

| Property | Value |

| CAS Number | 33458-93-4 |

| Molecular Formula | C₁₇H₁₄O₅ |

| Molecular Weight | 298.29 g/mol |

| IUPAC Name | 6-isopropoxy-9-oxo-9H-xanthene-2-carboxylic acid |

| Appearance | Crystalline solid |

| Purity | Typically >98% |

| Solubility | Soluble in DMSO (to 1 mg/ml) and ethanol (to 0.5 mg/ml) |

| Storage | Store at +4°C under desiccating conditions for up to 12 months |

Mechanism of Action

This compound functions as a competitive antagonist at specific G-protein coupled prostanoid receptors. Its primary mechanism involves occupying the ligand-binding site on these receptors, thereby preventing the binding of endogenous agonists like PGE2 and PGD2. This blockade inhibits the initiation of downstream intracellular signaling cascades.

-

At EP1 Receptors: The EP1 receptor is coupled to Gq proteins. Its activation by agonists leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to various cellular responses. This compound blocks this pathway by preventing agonist binding.

-

At EP2 Receptors: The EP2 receptor is coupled to Gs proteins. Agonist binding activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of downstream targets. This compound inhibits this cAMP-mediated signaling.

-

At DP Receptors: The DP1 receptor is also coupled to Gs proteins, and its activation increases intracellular cAMP levels. This compound can weakly inhibit this receptor, thereby attenuating PGD2-mediated signaling.

Pharmacological Data

The antagonist activity of this compound has been quantified in various in vitro systems. The following tables summarize the key pharmacological parameters.

Table 1: Binding Affinities (Ki) and Potencies (pA2) of this compound at Prostanoid Receptors

| Receptor Subtype | Species | Parameter | Value | Reference |

| EP1 | Human | Ki | 333 nM | |

| EP1 | - | pA2 | 6.8 | [1] |

| EP2 | Human | Ki | 350 nM | [1] |

| DP2 | - | pA2 | 4.45 | |

| DP (platelets) | Human | pA2 | 5.35 | [2] |

| TP (platelets) | Human | pA2 | 4.45 | [2] |

Table 2: Functional Antagonism Data (EC50/IC50) of this compound

| Assay | Agonist | Cell/Tissue System | Parameter | Value | Reference |

| Anti-aggregation | PGD2 | Human Platelets | EC50 | ~5 x 10⁻⁵ M | [3] |

| cAMP accumulation | PGE2 | L3.6pl pancreatic cancer cells | IC50 (of PGE2 effect) | ~25 µM | [4] |

| cAMP accumulation | Butaprost | Human cervical fibroblasts | - | Complete inhibition | [5] |

| Intranuclear Ca²⁺ increase | 17-phenyltrinor PGE2 | Isolated myometrium nuclei | - | Abrogated by 10 µM this compound | [6] |

| Cell Migration | PGE2 | HTR-8/Svneo trophoblast cells | - | Dose-dependent inhibition |

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

Caption: EP1 Receptor Signaling Pathway and Inhibition by this compound.

References

AH 6809: A Technical Guide to a Prostanoid Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AH 6809, chemically identified as 6-isopropoxy-9-oxoxanthene-2-carboxylic acid, is a foundational pharmacological tool in the study of prostanoid signaling pathways. Historically significant as an early synthetic antagonist, its primary activity is centered on the prostanoid EP1 and EP2 receptors, with additional effects at the DP receptor. This document provides a comprehensive technical overview of this compound, including its discovery and history, pharmacological profile, and detailed methodologies for its application in key experimental assays. Quantitative data on its binding and functional activity are presented for comparative analysis. Furthermore, this guide illustrates the signaling pathways and experimental workflows associated with this compound using detailed diagrams to facilitate a deeper understanding of its mechanism and utility in research.

Discovery and History

This compound emerged from the prostaglandin research programs of the 1980s, with early seminal work being conducted by scientists at companies that would eventually become part of GlaxoSmithKline. The "AH" designation is believed to be an abbreviation for Allen & Hanburys, a subsidiary of Glaxo Group Research. Initially characterized as a putative EP1 receptor antagonist, subsequent research revealed its broader spectrum of activity, most notably its antagonistic effects on the EP2 receptor.[1] This discovery had significant implications for the interpretation of studies utilizing this compound to probe prostaglandin E2 (PGE2)-mediated responses. For many years, it was one of the few available antagonists for the EP2 receptor, making it a widely used, albeit non-selective, tool in the field.[2] More potent and selective antagonists for various prostanoid receptors have since been developed, but this compound remains a relevant compound for historical context and in specific experimental paradigms where its particular polypharmacology may be of interest. To date, there is no evidence of this compound having been evaluated in human clinical trials.

Pharmacological Profile

This compound functions as a competitive antagonist at several prostanoid receptors. Its most pronounced effects are at the EP1 and EP2 receptors, where it blocks the actions of the endogenous ligand, prostaglandin E2 (PGE2). It also exhibits antagonistic activity at the DP1 receptor, blocking the effects of prostaglandin D2 (PGD2).[3][4] The compound is noted to have weak inhibitory effects at thromboxane A2 (TP) receptors at higher concentrations.[5]

Mechanism of Action

The antagonistic activity of this compound manifests through the inhibition of distinct downstream signaling pathways initiated by EP1 and EP2 receptor activation:

-

EP1 Receptor Blockade: The EP1 receptor is a Gq-protein coupled receptor. Its activation by PGE2 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This compound blocks this cascade, thereby inhibiting the PGE2-induced rise in intracellular calcium.[6]

-

EP2 Receptor Blockade: The EP2 receptor is a Gs-protein coupled receptor. PGE2 binding to the EP2 receptor activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA) and other downstream effectors. This compound competitively binds to the EP2 receptor, preventing this PGE2-stimulated increase in intracellular cAMP.

Quantitative Pharmacological Data

The following tables summarize the reported binding affinities and functional potencies of this compound at various human prostanoid receptors. It is important to note that values can vary between studies due to different experimental conditions, cell types, and assay formats.

Table 1: Binding Affinity of this compound at Human Prostanoid Receptors

| Receptor Subtype | Ligand | Assay Type | Preparation | Ki (nM) | Reference(s) |

| EP1 | [3H]-PGE2 | Radioligand Binding | Cloned human receptor | 333 | |

| EP2 | [3H]-PGE2 | Radioligand Binding | Cloned human receptor | 350 | [3] |

| EP3-III | [3H]-PGE2 | Radioligand Binding | Cloned human receptor | ~equal affinity to EP1/EP2 | [6] |

| DP1 | [3H]-PGD2 | Radioligand Binding | Cloned human receptor | ~equal affinity to EP1/EP2 | [6] |

Table 2: Functional Antagonist Potency of this compound

| Receptor Subtype | Functional Assay | Agonist | Species | Potency (pA2) | Potency (EC50) | Reference(s) |

| EP1 | Calcium Mobilization | PGE2 | Human | 6.8 | - | [3] |

| DP1 | Platelet Aggregation | PGD2 | Human | 5.35 | ~5 x 10⁻⁵ M | [4][6] |

| TP | Platelet Aggregation | U-46619 | Human | 4.45 | - | [4] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. EC50 is the concentration of a drug that gives half-maximal response.

Experimental Protocols

The following are detailed methodologies for key experiments frequently employing this compound.

EP2 Receptor-Mediated cAMP Accumulation Assay (HTRF)

This protocol describes a method to measure the antagonistic effect of this compound on PGE2-stimulated cAMP production in cells expressing the human EP2 receptor, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

HEK293 cells stably expressing the human EP2 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Cell dissociation solution (enzyme-free)

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES and 1 mM IBMX, pH 7.4)

-

Prostaglandin E2 (PGE2)

-

This compound

-

HTRF cAMP assay kit (e.g., from Cisbio or Revvity)

-

Low-volume 384-well white plates

-

HTRF-compatible microplate reader

Procedure:

-

Cell Preparation: Culture HEK293-hEP2 cells to ~80% confluency. On the day of the assay, wash the cells with PBS and detach them using an enzyme-free cell dissociation solution. Centrifuge the cells and resuspend them in stimulation buffer to a density of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer. Prepare a stock solution of PGE2 in stimulation buffer at a concentration that elicits a submaximal response (e.g., EC80).

-

Assay Plate Setup:

-

Dispense 5 µL of the cell suspension into each well of a 384-well plate.

-

Add 5 µL of the this compound serial dilutions (or vehicle for control wells) to the appropriate wells.

-

Incubate the plate at room temperature for 30 minutes.

-

Add 5 µL of the PGE2 solution (or vehicle for basal control wells) to all wells.

-

Seal the plate and incubate at room temperature for 30 minutes.

-

-

cAMP Detection:

-

Following the manufacturer's instructions for the HTRF cAMP kit, prepare the detection reagents (typically an anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore).

-

Add 5 µL of the anti-cAMP donor reagent to each well.

-

Add 5 µL of the labeled-cAMP acceptor reagent to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the ratio of the two emission signals. The signal is inversely proportional to the amount of cAMP produced. Plot the HTRF ratio against the concentration of this compound to determine the IC50 value.

EP1 Receptor-Mediated Intracellular Calcium Mobilization Assay (Fura-2 Imaging)

This protocol outlines the measurement of this compound's ability to block PGE2-induced calcium release in cells expressing the human EP1 receptor, using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

CHO-K1 cells stably expressing the human EP1 receptor

-

Cell culture medium (e.g., F-12K with 10% FBS)

-

Recording buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Prostaglandin E2 (PGE2)

-

This compound

-

Ionomycin (for positive control)

-

EGTA (for negative control)

-

Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

-

Cell Plating: Seed CHO-hEP1 cells onto glass-bottom dishes or 96-well imaging plates and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in recording buffer (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127).

-

Wash the cells once with recording buffer.

-

Add the Fura-2 AM loading solution to the cells and incubate for 45-60 minutes at 37°C in the dark.

-

Wash the cells twice with recording buffer to remove extracellular dye and allow 30 minutes for de-esterification of the dye within the cells.

-

-

Compound Incubation: Add recording buffer containing the desired concentration of this compound or vehicle to the cells and incubate for 15-30 minutes at 37°C.

-

Calcium Imaging:

-

Mount the plate on the fluorescence imaging system.

-

Establish a stable baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and recording the emission at 510 nm.

-

Add PGE2 at a concentration that elicits a robust calcium response.

-

Continue recording the fluorescence to capture the peak and subsequent decay of the calcium signal.

-

-

Data Analysis: Calculate the ratio of the fluorescence intensities obtained at the two excitation wavelengths (F340/F380). The change in this ratio over time reflects the change in intracellular calcium concentration. Compare the peak response in the presence and absence of this compound to determine its inhibitory effect.

DP Receptor-Mediated Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol details how to assess the antagonistic effect of this compound on PGD2-mediated inhibition of platelet aggregation using Light Transmission Aggregometry (LTA).

Materials:

-

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

-

Platelet aggregation agonist (e.g., ADP or Collagen)

-

Prostaglandin D2 (PGD2)

-

This compound

-

Saline

-

Light Transmission Aggregometer

Procedure:

-

Plasma Preparation:

-

Centrifuge the citrated whole blood at 150-200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Transfer the PRP to a new tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).

-

Adjust the platelet count of the PRP with PPP if necessary.

-

-

Aggregometer Setup:

-

Calibrate the aggregometer by setting the light transmission of a PPP-filled cuvette to 100% and a PRP-filled cuvette to 0%.

-

-

Assay Performance:

-

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. Allow it to equilibrate for at least 1 minute.

-

Add this compound or its vehicle to the PRP and incubate for a specified time (e.g., 2-5 minutes).

-

Add PGD2 (which inhibits aggregation) and incubate for 1 minute.

-

Add the platelet aggregation agonist (e.g., ADP) to induce aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis: The extent of aggregation is measured as the maximum percentage change in light transmission. Compare the level of aggregation inhibition by PGD2 in the presence and absence of this compound to determine the antagonistic effect of this compound.

Visualizations

Signaling Pathways

Caption: Signaling pathways antagonized by this compound.

Experimental Workflows

Caption: Experimental workflows for assays involving this compound.

Conclusion

This compound, while lacking the high selectivity of modern pharmacological agents, holds a significant place in the history of prostanoid research. Its activity as an antagonist at EP1, EP2, and DP receptors has allowed for the initial dissection of complex PGE2 and PGD2 signaling in a multitude of physiological and pathological processes, from inflammation and cancer to platelet function. A thorough understanding of its pharmacological profile, including its quantitative activity and the specific signaling pathways it modulates, is crucial for the accurate interpretation of historical data and for its appropriate application in contemporary research. The detailed protocols and visual aids provided in this guide serve as a comprehensive resource for scientists and researchers utilizing or studying this important pharmacological tool.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review of ethnopharmacology, phytochemistry, pharmacology, and pharmacokinetics of Schisandra chinensis (Turcz.) Baill. and Schisandra sphenanthera Rehd. et Wils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. amsbio.com [amsbio.com]

- 4. Effects of a putative prostaglandin E2 antagonist, AH6809, on chondrogenesis in serum-free cultures of chick limb mesenchyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AH6809 antagonizes non-small cell lung cancer prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

AH 6809 Receptor Binding Affinity and Selectivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity, selectivity, and functional effects of the prostanoid receptor antagonist, AH 6809. The information is compiled from various scientific sources to support research and development efforts in pharmacology and drug discovery.

Introduction to this compound

This compound, chemically known as 6-isopropoxy-9-oxoxanthene-2-carboxylic acid, is a widely utilized pharmacological tool for studying the physiological and pathological roles of prostanoid receptors. It is recognized as an antagonist with affinity for multiple prostanoid receptor subtypes, primarily the prostaglandin E (EP) and prostaglandin D (DP) receptors. Its ability to modulate distinct signaling pathways makes it a valuable compound for investigating cellular processes mediated by these receptors.

Receptor Binding Affinity and Selectivity

The binding affinity of this compound has been characterized across various prostanoid receptors in different species. The data, primarily derived from radioligand binding assays, is summarized below.

Data Presentation

Table 1: Binding Affinity (Ki in nM) of this compound for Human Prostanoid Receptors

| Receptor Subtype | Ki (nM) | Reference |

| EP1 | 1217 | [1] |

| EP2 | 1150 | [1] |

| EP3-III | 1597 | [1] |

| DP | 1415 | [1] |

Table 2: Binding Affinity and Functional Data of this compound for Various Species and Tissues

| Species/Tissue | Receptor | Parameter | Value | Reference |

| Mouse | EP2 | Ki | 350 nM | [1][2] |

| Human Platelets | DP | pA2 | 5.35 | |

| Human Platelets | TP | pA2 | 4.45 | |

| Human | EP1 | pA2 | 6.8 | [2] |

| Human | EP2 | Ki | 350 nM | [3] |

| Human | DP2 | pA2 | 4.45 | [3] |

| Human Platelets | DP | EC50 | ~5 x 10⁻⁵ M | [1] |

Summary of Selectivity: this compound exhibits a relatively non-selective binding profile among the human EP1, EP2, EP3, and DP receptors, with Ki values in the micromolar range.[1] However, it displays a higher affinity for the mouse EP2 receptor.[1][2] It also acts as a weak antagonist at DP receptors.[2]

Signaling Pathways Modulated by this compound

This compound exerts its antagonistic effects by blocking the signaling cascades initiated by the binding of endogenous prostaglandins to their receptors. The primary pathways affected are those involving cyclic adenosine monophosphate (cAMP) and intracellular calcium mobilization.

-

EP1 Receptor: The EP1 receptor is coupled to the Gq G-protein, which activates phospholipase C (PLC). This leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium ([Ca2+]i). This compound blocks this pathway.

-

EP2 Receptor: The EP2 receptor is coupled to the Gs G-protein, which stimulates adenylyl cyclase (AC) to increase the production of cAMP. This compound antagonizes this effect, leading to a decrease in cAMP levels in the presence of an EP2 agonist like PGE2.[1]

-

DP Receptor: The DP1 receptor is also coupled to the Gs G-protein and stimulates cAMP production. This compound can antagonize this signaling pathway.

Signaling Pathway Diagrams

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of receptor binding and function. Below are representative protocols for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is a generalized procedure based on standard methods for GPCR radioligand binding assays.

Objective: To determine the binding affinity (Ki) of this compound for a specific prostanoid receptor.

Materials:

-

Cell membranes expressing the recombinant human prostanoid receptor of interest (e.g., EP1, EP2).

-

Radioligand (e.g., [³H]PGE₂)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)

-

Scintillation cocktail

-

96-well microplates

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM cold PGE₂).

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

This protocol is a generalized procedure for measuring cAMP levels in response to GPCR activation and inhibition.

Objective: To determine the functional antagonism of this compound at Gs-coupled prostanoid receptors (e.g., EP2, DP).

Materials:

-

Cells expressing the recombinant human prostanoid receptor of interest (e.g., HEK293-EP2).

-

Prostanoid agonist (e.g., PGE₂)

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA, HTRF, or other immunoassay-based kits)

Procedure:

-

Cell Culture: Seed the cells in a multi-well plate and grow to the desired confluency.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a specific duration (e.g., 15-30 minutes). Include a vehicle control.

-

Stimulation: Add the prostanoid agonist (e.g., PGE₂) at a concentration that elicits a submaximal response (e.g., EC80) to all wells, except for the basal control. Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Cell Lysis: Terminate the stimulation by removing the medium and lysing the cells with the provided lysis buffer from the cAMP assay kit.

-

cAMP Measurement: Follow the instructions of the specific cAMP assay kit to measure the concentration of cAMP in the cell lysates. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in each sample from the standard curve. Plot the percentage of inhibition of the agonist-induced cAMP response against the logarithm of the this compound concentration to determine the IC50 for functional antagonism.

Conclusion

This compound is a valuable, albeit relatively non-selective, antagonist of EP and DP prostanoid receptors. Its ability to block both Gq-mediated calcium signaling and Gs-mediated cAMP signaling allows for the dissection of these pathways in various cellular contexts. The data and protocols presented in this guide are intended to facilitate further research into the roles of prostanoid receptors in health and disease. For in-depth studies requiring high selectivity, the use of more recently developed, highly selective antagonists for individual prostanoid receptor subtypes should be considered.

References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 2. AH6809 decreases production of inflammatory mediators by PGE2 - EP2 - cAMP signaling pathway in an experimentally induced pure cerebral concussion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cosmobio.co.jp [cosmobio.co.jp]

AH 6809: A Technical Guide to its Interaction with Prostanoid Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

AH 6809 is a classical antagonist of prostanoid receptors, demonstrating significant activity at the EP1, EP2, and DP receptor subtypes. Its mechanism of action primarily involves the competitive inhibition of prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2) binding, thereby modulating critical downstream signaling cascades. This technical guide provides an in-depth analysis of the signaling pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions and experimental workflows.

Core Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by antagonizing G-protein coupled receptors (GPCRs) of the prostanoid family. The primary targets are the EP1, EP2, and DP receptors, each linked to distinct intracellular signaling cascades.

EP1 Receptor Signaling: Modulation of Intracellular Calcium

The EP1 receptor is coupled to the Gq family of G-proteins. Upon activation by its endogenous ligand PGE2, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration activates various downstream effectors, including protein kinase C (PKC), leading to diverse cellular responses. This compound, by blocking PGE2 binding to the EP1 receptor, inhibits this entire cascade, preventing the mobilization of intracellular calcium.[1][2]

Caption: this compound antagonism of the EP1 receptor signaling pathway.

EP2 and DP Receptor Signaling: Inhibition of cAMP Production

Both the EP2 and DP receptors are coupled to the Gs family of G-proteins. Ligand binding (PGE2 for EP2, PGD2 for DP) activates Gs, which in turn stimulates adenylyl cyclase (AC) to convert ATP into cyclic AMP (cAMP).[3] cAMP then acts as a second messenger, activating protein kinase A (PKA) and other downstream effectors. This compound acts as an antagonist at both these receptors, thereby inhibiting the production of cAMP and suppressing PKA-mediated signaling.[1][4][5][6]

Caption: this compound antagonism of EP2 and DP receptor signaling pathways.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized across various receptor subtypes and species. The following tables summarize the key quantitative data available in the literature.

| Receptor | Parameter | Value | Species | Reference |

| EP1 | pA2 | 6.8 | Not Specified | [4] |

| EP2 | Ki | 350 nM | Human | [4][7] |

| DP | pA2 | 4.45 | Human | [4] |

| DP | pA2 | 5.35 | Human | [8] |

Table 1: Antagonist potency of this compound at human prostanoid receptors.

| Receptor | Parameter | Value | Species | Reference |

| EP1 | Ki | 333 nM | Not Specified | [7] |

| EP2 | Ki | 350 nM | Not Specified | [7] |

Table 2: Inhibitory constants (Ki) of this compound.

Detailed Experimental Protocols

The characterization of this compound's activity relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of this compound for a specific receptor.

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human EP1, EP2, or DP receptor are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

-

-

Binding Reaction:

-

Membrane preparations are incubated with a radiolabeled ligand (e.g., [3H]-PGE2 for EP receptors, [3H]-PGD2 for DP receptors) at a fixed concentration.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.

-

The reaction is incubated to equilibrium.

-

-

Detection and Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The IC50 (concentration of this compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data.

-

The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

-

cAMP Measurement Assays

These functional assays assess the ability of this compound to antagonize the Gs-mediated signaling of EP2 and DP receptors.

-

Cell Culture and Stimulation:

-

Cells expressing the target receptor (e.g., NCI-H1299 for endogenous EP2 expression) are seeded in multi-well plates.[6]

-

Cells are pre-incubated with various concentrations of this compound.

-

A receptor agonist (PGE2 or PGD2) is then added to stimulate cAMP production.

-

-

cAMP Quantification:

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

-

Data Analysis:

-

The ability of this compound to inhibit agonist-induced cAMP production is quantified, and the IC50 is determined.

-

Intracellular Calcium Mobilization Assays

These assays are used to evaluate the antagonist activity of this compound at the Gq-coupled EP1 receptor.

-

Cell Culture and Dye Loading:

-

Cells expressing the EP1 receptor are plated in black-walled, clear-bottom microplates.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Compound Addition and Signal Detection:

-

The plate is placed in a fluorescence plate reader.

-

This compound is added to the wells, followed by the addition of an EP1 agonist (e.g., PGE2).

-

Changes in intracellular calcium are monitored in real-time by measuring the fluorescence intensity.

-

-

Data Analysis:

-

The inhibition of the agonist-induced calcium flux by this compound is quantified to determine its potency as an EP1 antagonist.

-

Caption: A representative experimental workflow for a cAMP measurement assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of EP1, EP2, and DP receptor signaling in various physiological and pathological processes. Its ability to antagonize both calcium mobilization and cAMP production pathways makes it a versatile inhibitor of prostanoid-mediated effects. A thorough understanding of its mechanism of action, potency at different receptor subtypes, and the experimental methodologies used for its characterization is crucial for the accurate interpretation of research findings and for its potential application in drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AH6809 decreases production of inflammatory mediators by PGE2 - EP2 - cAMP signaling pathway in an experimentally induced pure cerebral concussion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Isopropoxy-9-oxoxanthene-2-carboxylic acid (this compound), a human EP2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AH6809 antagonizes non-small cell lung cancer prostaglandin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, EP1 and EP2 antagonist (CAS 33458-93-4) | Abcam [abcam.com]

- 8. AH6809, a prostaglandin DP-receptor blocking drug on human platelets - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Antagonism of AH 6809 on EP1 and EP2 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the biological functions of the prostanoid EP1 and EP2 receptors and the inhibitory effects of their antagonist, AH 6809. Prostaglandin E2 (PGE2) exerts a wide array of physiological and pathological effects through its interaction with four G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. Understanding the specific roles of these receptors is crucial for the development of targeted therapeutics. This compound, a xanthene derivative, has been instrumental in elucidating the distinct functions of EP1 and EP2 receptors by serving as a competitive antagonist for both.

Biological Functions of EP1 and EP2 Receptors

The EP1 and EP2 receptors, while both responsive to PGE2, are coupled to different intracellular signaling cascades and mediate distinct, sometimes opposing, biological effects.

EP1 Receptor:

The EP1 receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G protein complex.[1][2] Activation of EP1 by PGE2 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic Ca2+ concentration.[1][2] This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream effects of EP1 activation.[1][2]

The biological functions associated with EP1 receptor activation include:

-

Smooth Muscle Contraction: The increase in intracellular calcium contributes to the contractile responses in various smooth muscles, including those in the gastrointestinal tract and bladder.[3]

-

Pain and Inflammation: EP1 receptors in the central and peripheral nervous systems are implicated in the perception of pain (hyperalgesia).[4][5]

-

Blood Pressure Regulation: The EP1 receptor plays a role in cardiovascular homeostasis, with studies suggesting its involvement in vasoconstriction and the regulation of blood pressure.[3][5]

-

Cancer Progression: Evidence suggests that EP1 receptor signaling can promote the development and progression of certain cancers, such as colon cancer.[4][6]

EP2 Receptor: